2-(Aminomethyl)phenol hcl

Beschreibung

Contextual Significance of Aminomethylphenols in Organic Chemistry

Aminomethylphenols are a class of compounds that serve as crucial structural motifs and intermediates in both medicinal and materials science. ias.ac.in Their inherent bifunctionality, stemming from the presence of both an amino group and a hydroxyl group, allows for a wide range of chemical modifications, making them valuable building blocks in organic synthesis.

Historically, the synthesis of aminomethylphenol derivatives has been a subject of considerable research, with methods like the Petasis borono-Mannich reaction and other multicomponent reactions being employed to create diverse molecular libraries. ias.ac.inmdpi.com These reactions are prized for their efficiency and ability to generate complex molecules from simple, readily available starting materials. ias.ac.in The aminomethylphenol scaffold is a key component in the synthesis of various pharmaceuticals, including agents with antibacterial, anti-inflammatory, antimicrobial, and antimalarial properties. ias.ac.inmiami.edu For instance, compounds like JPC-2997 and JPC-3210, which are based on the 2-(aminomethyl)phenol (B125469) structure, have shown significant activity against multidrug-resistant strains of Plasmodium falciparum, the parasite responsible for malaria. miami.edu

Beyond their medicinal applications, aminomethylphenols are integral to materials science. They are used as precursors for heat-curable thermosetting surface coatings, corrosion inhibitors for metal surfaces, and as additives in lubricating oils. ias.ac.in Furthermore, they are key reactants in the synthesis of benzoxazines, a class of high-performance polymers known for their exceptional thermal and mechanical properties, flame retardancy, and molecular design flexibility. mdpi.comresearchgate.net The ability to open the oxazine (B8389632) ring of benzoxazines via hydrolysis to yield stable 2-(aminomethyl)phenolic intermediates has opened new avenues for creating novel benzoxazine (B1645224) structures. mdpi.comresearchgate.net

The strategic placement of the aminomethyl and hydroxyl groups is critical to the functionality of these compounds. Studies have shown that altering the orientation of the aminomethyl group from ortho to meta or para relative to the hydroxyl group can lead to a significant loss of specific biological activities, such as diuretic effects. nih.gov This highlights the importance of the specific regio-isomerism in dictating the chemical and biological properties of these compounds.

Research Landscape and Emerging Trends for 2-(Aminomethyl)phenol HCl

This compound, as a specific member of the aminomethylphenol family, is primarily utilized as an intermediate in organic synthesis and for various research and development purposes. Its hydrochloride form enhances its stability and solubility in certain solvent systems, making it a convenient starting material for further chemical elaboration.

A significant area of current research involves the use of 2-(Aminomethyl)phenol and its derivatives as precursors for creating more complex molecular architectures. For example, recent studies have demonstrated that 2-(aminomethyl)phenol can be synthesized through the HCl hydrolysis of 1,3-benzoxazines. mdpi.comresearchgate.net This ring-opening reaction provides stable intermediates that can then be used to synthesize new, 2-substituted 1,3-benzoxazines, expanding the versatility of benzoxazine chemistry. mdpi.comresearchgate.net The chemical structures of these intermediates are typically characterized using techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), and Raman spectroscopy. mdpi.comresearchgate.net

The compound also serves as a foundational structure for the development of new therapeutic agents. Research into 2-(aminomethyl)phenols as a class of saluretic agents, which promote the excretion of sodium chloride in urine, has been ongoing. nih.govacs.org While this research has explored a wide range of derivatives, the fundamental 2-(aminomethyl)phenol structure remains a key component. nih.govnih.govacs.orgacs.org The hydrochloride salt is often the form in which these compounds are synthesized and tested for their biological effects. nih.gov

Furthermore, the unique chemical properties of compounds like this compound make them interesting for applications in material science. smolecule.com The presence of both an amine and a phenolic group allows for its potential use in the development of new materials. smolecule.com

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₀ClNO |

| Molecular Weight | 159.61 g/mol |

| CAS Number | 62783-33-7 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 184-188 °C |

| Solubility | Soluble in water |

Eigenschaften

IUPAC Name |

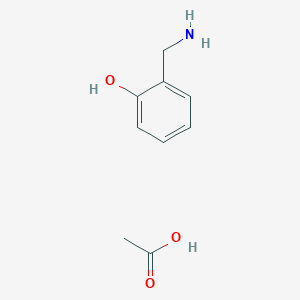

acetic acid;2-(aminomethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO.C2H4O2/c8-5-6-3-1-2-4-7(6)9;1-2(3)4/h1-4,9H,5,8H2;1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IROPMSURBDPOOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1=CC=C(C(=C1)CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Aminomethyl Phenol and Its Derivatives

Hydrolytic Approaches for Phenolic Amines

A novel and versatile approach to synthesizing 2-(aminomethyl)phenol (B125469) derivatives involves the hydrolytic ring-opening of readily available benzoxazine (B1645224) monomers. mdpi.comresearchgate.net This method provides an alternative to traditional multi-step syntheses, offering a potentially more streamlined and environmentally friendly route to these important intermediates. researchgate.net

Hydrolytic Ring-Opening of Benzoxazine Monomers

The synthesis of 2-(aminomethyl)phenol derivatives can be achieved through the hydrolytic ring-opening of 1,3-benzoxazine monomers. mdpi.comresearchgate.net This process has been successfully demonstrated using commercially available benzoxazines, such as phenol (B47542)/aniline-based mono-oxazine (PH-a) and bisphenol A/aniline-based bis-oxazine (BA-a), by employing hydrochloric acid (HCl) for hydrolysis. mdpi.com The opening of the oxazine (B8389632) ring at the O-CH₂-N linkage results in the formation of hydroxyl (-OH) and secondary amine (-NH-) groups, yielding the corresponding 2-(aminomethyl)phenol derivative. mdpi.com

The success of this ring-opening reaction has been confirmed through various spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), and Raman spectroscopy, as well as elemental analysis. mdpi.comresearchgate.net The resulting 2-(aminomethyl)phenolic derivatives have been shown to be stable over a broad temperature range, allowing them to be isolated and stored as independent compounds. mdpi.com This stability is a key advantage, as it permits their use as versatile reactants in subsequent synthetic transformations, such as the synthesis of 2-substituted 1,3-benzoxazines. mdpi.comnih.govresearchgate.net For instance, a 2-((phenylamino)methyl)phenol (hPH-a) intermediate, obtained through this hydrolytic method, can be reacted with benzaldehyde (B42025) to produce a benzoxazine with a phenyl substituent at the 2-position of the oxazine ring. mdpi.comresearchgate.net

Optimization of Hydrolysis Conditions (e.g., Acidic Media)

The optimization of hydrolysis conditions is crucial for the efficient ring-opening of benzoxazine monomers. Acidic media, particularly the use of hydrochloric acid (HCl), has been shown to be effective in catalyzing this transformation. mdpi.comresearchgate.net The process involves the acid-catalyzed cleavage of the oxazine ring to yield the desired 2-(aminomethyl)phenol derivatives. mdpi.com

Studies have demonstrated that the hydrolysis of benzoxazines like PH-a and BA-a with HCl can lead to the successful isolation of pure 2-(aminomethyl)phenol derivatives for the first time. mdpi.com The stability of the resulting hydrolyzed intermediates has been confirmed by differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), indicating their suitability for storage and further use as reactants. mdpi.com The ability to use these stable intermediates in subsequent reactions, such as reacting them with paraformaldehyde to re-close the oxazine ring or with other aldehydes to create novel benzoxazines, highlights the versatility of this synthetic approach. researchgate.netnih.gov

Mannich Reaction Pathways for Aminomethylated Phenols

The Mannich reaction is a cornerstone in the synthesis of aminomethylated phenols, providing a versatile and widely utilized method for introducing an aminomethyl group onto a phenolic backbone. rsc.orgorganic-chemistry.org This multicomponent condensation reaction typically involves a phenol, an aldehyde (commonly formaldehyde), and a primary or secondary amine. rsc.org

Conventional Mannich Condensation Protocols

Conventional Mannich condensation protocols for the synthesis of 2-(aminomethyl)phenol and its derivatives involve the reaction of a phenol with formaldehyde (B43269) and an amine. kyushu-u.ac.jp The reaction conditions can significantly influence the yield and product distribution. For instance, the aminomethylation of m-tert-butylphenol with various secondary amines and formalin in ethanol (B145695) at 70-80°C for 2 hours has been reported to produce the corresponding 2-(aminomethyl)-5-tert-butylphenols in high yields. kyushu-u.ac.jp

The choice of amine and the reaction medium are critical. While amines like pyrrolidine (B122466) and piperidine (B6355638) can lead to high yields, the use of dimethylammonium chloride required the addition of a base like potassium hydroxide (B78521) to generate the free amine and achieve a moderate yield of the desired product. kyushu-u.ac.jp In some cases, the reaction may not proceed without the addition of a base. kyushu-u.ac.jp The mechanism generally involves the formation of an iminium ion from the amine and formaldehyde, which then acts as an electrophile in the substitution reaction with the phenol. researchgate.net The regioselectivity, favoring substitution at the ortho position to the hydroxyl group, is often attributed to hydrogen bonding between the phenolic -OH and the imine nitrogen in the transition state. researchgate.net

| Phenol | Amine | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| m-tert-butylphenol | Pyrrolidine | Ethanol | 70-80°C, 2 h | 2-pyrrolidinomethyl-5-tert-butylphenol | High | kyushu-u.ac.jp |

| m-tert-butylphenol | Piperidine | Ethanol | 70-80°C, 2 h | 2-piperidinomethyl-5-tert-butylphenol | High | kyushu-u.ac.jp |

| m-tert-butylphenol | Dimethylammonium chloride | Ethanol/aq. KOH | 70-80°C, 2 h | 2-(Dimethylamino)methyl-5-tert-butylphenol | Poor | kyushu-u.ac.jp |

| Phenol | 2-aminopyridine (B139424), Formaldehyde | Solvent-free | 80°C, 30-120 min | 2-(aminomethyl)phenol derivative | - |

Catalyst-Free Petasis–Borono-Mannich Reaction Variants

The Petasis–Borono-Mannich (PBM) reaction offers a powerful alternative for the synthesis of aminomethylphenol derivatives. mdpi.comresearchgate.net This multicomponent reaction couples a salicylaldehyde (B1680747), an amine, and a boronic acid to yield the desired aminomethylated phenol. mdpi.comresearchgate.net Notably, this reaction can proceed efficiently under catalyst-free conditions. mdpi.comresearchgate.net

A study by Di et al. reported a catalyst-free PBM reaction for the synthesis of a variety of substituted aminomethylphenol derivatives. mdpi.com The reaction was successfully carried out by heating substituted salicylaldehydes, secondary amines, and various boronic acids in cyclopentyl methyl ether (CPME) at 80°C. mdpi.comresearchgate.net This protocol is characterized by its environmentally friendly and non-toxic reaction conditions, operational simplicity, and the use of CPME as a green solvent, furnishing the target compounds in low to moderate yields. mdpi.comresearchgate.net The optimal yield was achieved in the reaction of 5-bromo salicylaldehyde, a fused boronic acid, and an amine in CPME at 80°C. mdpi.com

Nanoparticle-Catalyzed Petasis Reaction Approaches

To enhance the efficiency and yield of the Petasis–Borono-Mannich reaction, various catalytic systems have been explored, with nanoparticle catalysts emerging as a promising approach. mdpi.com Kulkarni et al. were the first to report a catalyst-based PBM reaction for the synthesis of alkylaminophenols, achieving yields between 72% and 93%. mdpi.com They investigated the efficacy of different spinel ferrite (B1171679) nanoparticles (Fe₃O₄, NiFe₂O₄, CoFe₂O₄, and CuFe₂O₄) as catalysts at various temperatures and reaction times. mdpi.com

More recently, the use of magnetic Fe₃O₄ nanoparticles as a catalyst for the one-pot, three-component PBM reaction of salicylaldehydes, secondary amines, and phenylboronic acids has been documented. ias.ac.in This method offers several advantages, including mild reaction conditions, excellent yields in short reaction times, readily available starting materials, and good functional group tolerance. ias.ac.in A significant benefit of using magnetic Fe₃O₄ nanoparticles is the ease of catalyst recovery and reusability for several consecutive cycles without a significant loss in activity. ias.ac.in For example, the reaction of 2-hydroxy-5-methoxybenzaldehyde (B1199172) with phenylboronic acid and an amine using 2 mol% of nano Fe₃O₄ in dry dioxane at room temperature furnished the corresponding aminomethylphenol in 94% yield. mdpi.com

| Salicylaldehyde | Amine | Boronic Acid | Catalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 2-hydroxy-5-methoxybenzaldehyde | Amine 12 | Phenylboronic acid | 2 mol% nano Fe₃O₄ | Dry dioxane | Room Temperature | 94% | mdpi.com |

| Salicylaldehyde | 2-(Piperidin-4-yl)-1H-benzo[d]imidazole | 4-bromophenylboronic acid | 2 mol% nano Fe₃O₄ | 1,4-dioxane | Room Temperature | - | ias.ac.in |

| ortho-hydroxy aldehyde | Morpholine (B109124) | 4-chloro phenylboronic acid | Chitosan | 1,4-dioxane | 80°C | 95% | mdpi.com |

Reduction-Based Synthetic Routes

Reduction-based methods are a cornerstone in the synthesis of 2-(aminomethyl)phenol, primarily involving the transformation of nitro or imine functionalities into the desired aminomethyl group.

Catalytic Hydrogenation of Nitro Precursors

Catalytic hydrogenation presents a robust method for the synthesis of 2-(aminomethyl)phenol from nitro-substituted precursors. This process typically involves the reduction of a nitro group to an amine. A common starting material is 2-nitrobenzyl alcohol.

The hydrogenation of 2-nitrobenzaldehydes in the presence of a metal catalyst can yield 2-aminobenzyl alcohols. google.com Preferred catalysts for this reaction include palladium, platinum, and Raney nickel. google.com The reaction is optimally conducted at temperatures between 10-150°C (specifically 40-80°C) and a hydrogen pressure of 2-20 kg/cm ² (gauge pressure). google.com The choice of catalyst is crucial; for instance, palladium on carbon (Pd/C) is effective, but can sometimes lead to the hydrogenolysis of the benzyl (B1604629) alcohol group, which is an unwanted side reaction. researchgate.net The use of bimetallic catalysts, such as palladium-nickel nanoparticles, has been shown to offer high efficiency and chemoselectivity for the hydrogenation of nitrobenzyl ethers to aminobenzyl ethers, proceeding under additive-free conditions. researchgate.net

In some cases, the hydrochloride salt of a Mannich base with a nitro group can be reduced in a single step using a palladium on barium sulfate (B86663) catalyst. google.com The stability of ortho-hydroxylated aromatic Mannich bases under catalytic hydrogenation conditions can be a challenge, though the use of their hydrochloride salts with an acid-resistant catalyst at elevated pressures and temperatures can overcome this. google.com

A multi-step synthesis can also be employed, starting from 2-nitroacetophenone, which is converted to an enamino ketone. This intermediate is then cyclized and subsequently, the nitro group is catalytically hydrogenated to furnish the aminophenyl derivative. researchgate.net

| Precursor | Catalyst | Temperature (°C) | Pressure ( kg/cm ²) | Product | Reference |

| 2-Nitrobenzaldehydes | Palladium, Platinum, or Raney Nickel | 40-80 | 3-20 | 2-Aminobenzyl alcohols | google.com |

| Nitrobenzyl ethers | Palladium-Nickel bimetallic nanoparticles | Not specified | Not specified | Aminobenzyl ethers | researchgate.net |

| 5-acetamido-2-[(N,N-dimethylamino)methyl]-phenol | 10% Pd/C | ~70 | ~30 psi | 5-amino-o-cresol | google.com |

Reduction of Imines or Schiff Bases

The reduction of imines, or Schiff bases, is another prevalent strategy for synthesizing 2-(aminomethyl)phenol and its derivatives. This two-step process typically involves the condensation of an aldehyde with a primary amine to form an imine, followed by the reduction of the C=N double bond.

A common approach involves the reaction of salicylaldehyde with a primary amine, such as benzylamine (B48309) or substituted anilines, to form the corresponding imine. ub.bwajgreenchem.com This imine is then reduced to the 2-(aminomethyl)phenol derivative. ub.bwajgreenchem.com Sodium borohydride (B1222165) (NaBH₄) in ethanol is a frequently used reducing agent for this transformation, offering good to excellent yields. ajgreenchem.commdpi.com The reaction is typically carried out at a low temperature (0°C) and completed within a few hours. ajgreenchem.com

The synthesis of 3,4-dihydro-1,3-benzoxazines utilizes this methodology, where the reduction of the imine formed from salicylaldehyde and benzylamine is a key step. ub.bwchemijournal.com This method is noted for its short reaction times and straightforward work-up procedures. ub.bwchemijournal.com

Catalytic hydrogenation can also be employed for the reduction of imines. Ruthenium and osmium complexes, particularly those based on 2-(aminomethyl)pyridine, have been shown to be effective catalysts for the hydrogenation of various imines to their corresponding amines under mild conditions (5 atm H₂, 40-70 °C). researchgate.net

| Aldehyde | Amine | Reducing Agent | Solvent | Product | Yield (%) | Reference |

| Salicylaldehyde | Substituted Anilines | Sodium Borohydride | Ethanol | Aminomethyl phenol derivatives | 84-94 (for imine formation) | ajgreenchem.com |

| Salicylaldehyde | Benzyl amine | Not specified (reduction step) | Not specified | 2-(aminomethyl) phenol derivative | 51-75 (over three steps) | ub.bw |

| Various | Various | Ru/Os complexes, H₂ | Not specified | Amines | Up to 100 | researchgate.net |

Other Chemical Synthesis Strategies

Beyond traditional reduction methods, novel strategies are emerging that offer environmental and efficiency benefits.

Deep Eutectic Solvent-Based Synthesis

Deep eutectic solvents (DESs) are gaining prominence as green and sustainable alternatives to conventional organic solvents in chemical synthesis. mdpi.comnih.gov These solvents are typically formed by mixing a hydrogen bond acceptor (HBA), like choline (B1196258) chloride, with a hydrogen bond donor (HBD), such as urea (B33335) or glycerol. mdpi.comnih.govnih.gov DESs offer advantages like low volatility, high thermal stability, and biodegradability. mdpi.comacademie-sciences.fr

In the context of amine synthesis, DESs can act as both the reaction medium and a catalyst, often leading to higher yields and simplified product isolation. mdpi.com For instance, the CuI-catalyzed Ullmann amine cross-coupling reaction has been successfully performed in a choline chloride-based DES, proceeding under mild conditions and without the need for additional ligands. nih.govfrontiersin.orgnih.gov This method has been used to synthesize a variety of amines in yields up to 98%. nih.govfrontiersin.org

The synthesis of pyrazoline derivatives, another class of nitrogen-containing heterocycles, has been effectively carried out in a choline chloride:glycerol DES. bhu.ac.in This approach avoids the use of toxic catalysts and volatile solvents. bhu.ac.in Similarly, the synthesis of α-aminophosphine oxide/phosphonate derivatives has been achieved in a choline chloride and urea-based DES, which serves as an efficient and reusable medium. researchgate.net While direct synthesis of 2-(aminomethyl)phenol using DES is not explicitly detailed in the provided context, the successful application of DES in various amine and heterocycle syntheses suggests its potential for this specific compound as well. mdpi.comnih.govresearchgate.net

| Reaction Type | Deep Eutectic Solvent (DES) | Catalyst | Temperature (°C) | Yield (%) | Reference |

| Ullmann Amine Synthesis | Choline chloride-based | CuI | 60-100 | Up to 98 | nih.govfrontiersin.org |

| Pyrazoline Synthesis | Choline chloride:glycerol | None (DES acts as catalyst) | Not specified | Good | bhu.ac.in |

| α-Aminophosphine Oxide Synthesis | Choline chloride:urea | Metal-free | Not specified | Not specified | researchgate.net |

Chemical Transformations and Derivative Synthesis of 2 Aminomethyl Phenol Hcl

Reactions of Amine and Phenolic Functional Groups

The amine and phenolic moieties of 2-(aminomethyl)phenol (B125469) can undergo a range of reactions, including nucleophilic substitutions, couplings, and redox transformations.

The amine group in 2-(aminomethyl)phenol can act as a nucleophile, reacting with electrophiles such as alkyl halides and acyl chlorides under basic conditions. The phenolic hydroxyl group can also participate in nucleophilic substitution reactions, where it can be replaced by other functional groups. For instance, the reaction of 2-(aminomethyl)phenol with various benzaldehydes can lead to the formation of imines, which can then be reduced to secondary amines. chemijournal.comajgreenchem.com

2-(Aminomethyl)phenol and its derivatives are utilized in coupling reactions to form larger molecules. For example, it has been used as a ligand in palladium-catalyzed Suzuki coupling reactions. researchgate.netresearchgate.net In these reactions, 2-(aminomethyl)phenol-modified nanoparticles serve as a carrier for palladium, facilitating the formation of carbon-carbon bonds. researchgate.netresearchgate.net The hydroxyl group plays a crucial role in these processes. researchgate.net The Ullmann condensation, a copper-catalyzed reaction, is another coupling method where 2-(aminomethyl)phenol can be O-arylated. mdpi.com

The functional groups of 2-(aminomethyl)phenol can undergo both oxidation and reduction. The phenolic group can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate. The amine group can also be oxidized. nih.gov Conversely, the compound can be reduced, for instance, through catalytic hydrogenation, to yield the corresponding amine. The nitro group of a precursor, 2-(2-nitrovinyl)phenol, can be reduced to an amine using lithium aluminum hydride (LiAlH₄) to synthesize 2-(aminomethyl)phenol.

Coupling Reactions

Synthesis of Substituted 1,3-Benzoxazines from 2-(Aminomethyl)phenol Intermediates

2-(Aminomethyl)phenol and its derivatives are key intermediates in the synthesis of 1,3-benzoxazines, a class of heterocyclic compounds with a wide range of applications. conicet.gov.arresearchgate.netmdpi.comresearchgate.net The synthesis typically involves the reaction of a 2-(aminomethyl)phenol derivative with an aldehyde, such as formaldehyde (B43269) or benzaldehyde (B42025), to form the oxazine (B8389632) ring. conicet.gov.arresearchgate.netresearchgate.net

One approach involves the aza-acetalization of aromatic aldehydes with 2-(N-substituted aminomethyl)phenols in the presence of a catalyst like TMSCl to produce 2,3-disubstituted-1,3-benzoxazines. mdpi.com Another method utilizes a Mannich-type condensation of phenols with primary amines and formaldehyde. mdpi.com A stepwise synthesis has also been reported, involving the reaction of salicylaldehyde (B1680747) and a primary amine to form an imine, followed by reduction to a 2-(aminomethyl)phenol derivative, and subsequent cyclization with various benzaldehydes. chemijournal.com This method offers short reaction times and easy work-up procedures. chemijournal.com

The versatility of this synthesis is highlighted by the ability to introduce various substituents onto the benzoxazine (B1645224) structure. For example, reacting 2-((phenylamino)methyl)phenol with benzaldehyde yields a benzoxazine with a phenyl substituent at the 2-position of the oxazine ring. conicet.gov.arresearchgate.netresearchgate.net

Table 1: Synthesis of 1,3-Benzoxazines from 2-(Aminomethyl)phenol Intermediates

| Starting Materials | Reaction Type | Product | Yield (%) | Reference |

| 2-(N-substituted aminomethyl)phenols, Aromatic aldehydes | Aza-acetalization | 2,3-Disubstituted-1,3-benzoxazines | Moderate to excellent | mdpi.com |

| Salicylaldehyde, Benzylamine (B48309), Benzaldehydes | Imine formation, Reduction, Cyclization | 1,3-Benzoxazines | 51-75 | chemijournal.com |

| 2-((Phenylamino)methyl)phenol, Benzaldehyde | Cyclization | Benzoxazine with phenyl substituent | - | conicet.gov.arresearchgate.netresearchgate.net |

| 2-(Aminomethyl)phenolic derivatives, Paraformaldehyde | Ring closure | 1,3-Benzoxazines | - | conicet.gov.arresearchgate.netresearchgate.net |

Preparation of N-Substituted Aminomethylphenol Derivatives

The primary amine group of 2-(aminomethyl)phenol allows for the straightforward synthesis of various N-substituted derivatives. These derivatives are often prepared through condensation reactions with aldehydes or ketones to form Schiff bases, which can then be reduced to the corresponding secondary amines. ajgreenchem.comarabjchem.org For example, reacting 2-(aminomethyl)phenol with substituted anilines and salicylaldehyde yields azomethines, which upon reduction with sodium borohydride (B1222165), produce N-substituted aminomethyl phenol (B47542) derivatives. ajgreenchem.com

Another common method is the Mannich reaction, which involves the aminomethylation of phenols using formaldehyde and a primary or secondary amine. ekb.eg This reaction can be used to introduce aminomethyl groups at the ortho-position to the hydroxyl group. researchgate.net The structures of the N-substituents can significantly influence the properties of the resulting derivatives. researchgate.net

Table 2: Examples of N-Substituted Aminomethylphenol Derivatives

| Derivative Name | Synthetic Method | Precursors | Reference |

| 2-((4-Methylphenylamino)methyl)phenol | Imine reduction | Salicylaldehyde, 4-Methylaniline, Sodium borohydride | mdpi.com |

| 2-(Anilinomethyl)phenol | - | - | mdpi.com |

| 2-((4-Chlorophenyl)aminomethyl)-6-methoxyphenol | - | - | mdpi.com |

| 2-[(4-Methoxyanilino) methyl]phenol | - | - | mdpi.com |

| N-substituted 2-isobornylphenol derivatives | Mannich reaction | 2-Isobornylphenol, Formaldehyde, Amines | researchgate.net |

Development of Amodiaquine (B18356) Analogs and Related Structures

2-(Aminomethyl)phenol serves as a building block in the synthesis of analogs of the antimalarial drug amodiaquine. nih.govjst.go.jpresearchgate.netscispace.com The general strategy involves modifying the side chain of amodiaquine to improve its activity and reduce toxicity. researchgate.netscispace.com The 4-aminophenol (B1666318) moiety is a key component of amodiaquine, and alterations to this structure are a central focus of analog development.

In one approach, 4-aminophenol or its derivatives are condensed with 4,7-dichloroquinoline. jst.go.jpgoogle.com The aminomethyl side chain is then introduced or modified. For instance, amodiaquine analogs with various dialkylamino-pendant aminophenol moieties have been synthesized. jst.go.jp The synthesis of isoquine, a regioisomer of amodiaquine, involves a Mannich reaction on 3-hydroxyacetanilide, followed by hydrolysis and coupling with 4,7-dichloroquinoline. scispace.com This structural rearrangement is designed to prevent the formation of toxic quinoneimine metabolites. scispace.com

Table 3: Amodiaquine Analogs and Synthetic Strategies

| Analog Type | Synthetic Strategy | Key Precursors | Desired Outcome | Reference |

| Amodiaquine analogs with dialkylamino-pendant aminophenol moieties | Microwave-assisted condensation | Aminophenols, 4,7-dichloroquinoline | High anti-SARS-CoV-2 activity, low toxicity | jst.go.jp |

| Isoquine analogs | Mannich reaction, hydrolysis, coupling | 3-Hydroxyacetanilide, 4,7-dichloroquinoline | Avoidance of toxic quinoneimine metabolites | scispace.com |

| Amodiaquine analogs with modified side chains | Hybridization of amodiaquine and diethylcarbamazine | - | Potential antimalarial and antifilarial compounds | nih.gov |

| Amino analogs of amodiaquine | Replacement of 4'-hydroxyl group with amino groups | - | Improved antimalarial activity | researchgate.net |

Incorporation into Complex Molecular Architectures

The bifunctional nature of 2-(aminomethyl)phenol, possessing both a nucleophilic primary amine and a phenolic hydroxyl group, makes it a valuable building block for the synthesis of more complex molecular structures. Its ability to engage in a variety of chemical transformations allows for its incorporation into intricate ligands, macrocycles, and other supramolecular assemblies. These transformations primarily exploit the reactivity of the amine and phenol moieties to construct elaborate architectures with specific functions, particularly in coordination chemistry.

Schiff Base Condensation for Ligand Synthesis

A principal application of molecules containing a primary amine and a hydroxyl group, such as 2-(aminomethyl)phenol, is in the formation of Schiff bases. This condensation reaction typically involves the reaction of the primary amine with an aldehyde or ketone, yielding an imine or azomethine (-C=N-) linkage. The resulting Schiff base ligands are highly effective chelating agents for a wide array of metal ions, as the imine nitrogen and phenolic oxygen can act as donor atoms.

The synthesis of Schiff base ligands derived from substituted phenols and various amines is a well-established route to creating versatile coordination environments for metal ions. For instance, Schiff bases derived from the condensation of 2-aminophenol (B121084) with various salicylaldehyde derivatives have been synthesized and subsequently used to form binuclear copper(II) complexes. researchgate.net In these complexes, the Schiff base acts as a dibasic tridentate ligand, coordinating through the imine nitrogen and two deprotonated phenolic oxygen atoms. researchgate.net Similarly, reactions involving 2-aminophenol and o-anisaldehyde produce Schiff bases that form stable, non-electrolytic complexes with Co(II), Cu(II), and Zn(II), demonstrating a 1:2 metal-to-ligand ratio. bohrium.com

While direct examples using 2-(aminomethyl)phenol HCl are specific, the reactivity pattern is readily inferred from analogous structures. For example, unsymmetric double Schiff-base ligands have been prepared by reacting 2,6-diformyl-4-methylphenol with different amines, including aromatic amines like 2-aminophenol. rsc.org This highlights the utility of the aminophenol moiety in constructing compartmental ligands capable of hosting multiple metal centers. rsc.org These ligands can create distinct coordination pockets, leading to dinuclear complexes with unique geometric and electronic properties. rsc.orgtandfonline.com

Table 1: Examples of Schiff Base Ligands from Phenolic Precursors This table is interactive and can be sorted by clicking on the headers.

| Phenolic Precursor | Amine/Aldehyde Reactant | Resulting Ligand Type | Metal Ions Complexed | Reference |

|---|---|---|---|---|

| 2-Aminophenol | Salicylaldehyde | Tridentate Schiff Base | Cu(II) | researchgate.net |

| 2-Aminophenol | o-Anisaldehyde | Tridentate Schiff Base | Co(II), Cu(II), Zn(II) | bohrium.com |

| 2-Aminophenol | 3-formyl-2-hydroxy-6-methoxyquinoline | Tridentate Schiff Base | Mn(II), Fe(II) | scirp.org |

| 2,6-diformyl-4-methylphenol | 2-Aminophenol | Unsymmetric Double Schiff Base | N/A | rsc.org |

N-Acylation and Derivatization

The primary amine of 2-(aminomethyl)phenol is susceptible to N-acylation, a fundamental reaction for forming amide bonds. researchgate.net This transformation is typically achieved using acylating agents like acyl chlorides or anhydrides and can be performed under various conditions, including catalyst- and solvent-free environments. researchgate.net N-acylation allows for the introduction of a wide range of functional groups, effectively modifying the electronic and steric properties of the parent molecule.

This derivatization is crucial for building more elaborate ligand frameworks. For example, N-acylation is a key step in the synthesis of N-aromatic acylated hydroxylamine (B1172632) compounds, with patent literature reporting high conversion and selectivity rates for such reactions. google.com The resulting amides can exhibit altered coordination properties. The amide nitrogen itself is generally a poor coordinator, but the carbonyl oxygen can participate in metal binding. More importantly, the acyl group can be appended with other donor groups, leading to ligands with higher denticity and more complex coordination geometries. The synthesis of 1-(N-acylamino)alkylphosphonium salts from N-(hydroxymethyl)amides demonstrates how acylation is part of multi-step syntheses to create versatile chemical intermediates. nih.gov

Role as a Building Block in Macrocyclization

The dual functionality of 2-(aminomethyl)phenol makes it an ideal component for constructing macrocyclic architectures. Macrocyclization reactions are strategic endeavors in synthetic chemistry, often requiring conditions that favor intramolecular over intermolecular reactions, such as high dilution. acs.org The geometric arrangement of the amine and phenol groups in 2-(aminomethyl)phenol can pre-organize the precursor for cyclization.

Phenol-containing macrocycles have been synthesized for various applications, including as nanoreactors and ionophores. rsc.orgbeilstein-journals.org For instance, new polyaminocarboxylate macrocycles that incorporate phenol units have been developed. rsc.org These macrocycles form stable, soluble complexes with lanthanide ions like Terbium (Tb) and Gadolinium (Gd). The presence of the phenolate (B1203915) group within the macrocyclic framework is shown to enhance the luminescent and relaxometric properties of the resulting metal complexes. rsc.org A 12-membered macrocycle containing a single phenol unit forms mononuclear complexes, while a larger 24-membered macrocycle with two phenol units can encapsulate two metal ions, forming dinuclear complexes. rsc.org The synthesis of such complex molecules often involves multi-step procedures, including the formation of amide and ether linkages to build the macrocyclic ring. beilstein-journals.orgnih.gov

Table 2: Examples of Phenol-Containing Macrocycles and Their Properties This table is interactive and can be sorted by clicking on the headers.

| Macrocycle Type | Key Building Blocks | Ring Size (members) | Complexed Ion | Noted Property | Reference |

|---|---|---|---|---|---|

| Polyaminocarboxylate | Phenol, Amino Acids | 12 | Eu(III), Tb(III), Gd(III) | Enhanced luminescence and relaxivity | rsc.org |

| Polyaminocarboxylate | Phenol, Amino Acids | 24 | Ln(III) (dinuclear) | High luminescence quantum yield | rsc.org |

| Bis-amido-tris-amine | 1,3-diaminomethylbenzene, 4-hydroxybenzaldehyde | N/A | N/A (Organocatalyst) | Nanoreactor for synthesis in water | beilstein-journals.org |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

Proton NMR (¹H NMR) spectroscopy provides precise information about the number and types of hydrogen atoms in a molecule. In 2-(Aminomethyl)phenol (B125469) HCl, the spectrum reveals distinct signals corresponding to the aromatic, methylene (B1212753) (-CH₂-), amine (-NH₃⁺), and hydroxyl (-OH) protons.

The aromatic protons typically appear as a complex multiplet in the downfield region of the spectrum, a result of their varied electronic environments on the substituted benzene (B151609) ring. The methylene protons adjacent to the amino group appear as a singlet, as they lack adjacent protons to couple with. The chemical shift of this peak is influenced by the electron-withdrawing nature of the neighboring ammonium (B1175870) group. The protons of the ammonium and hydroxyl groups are exchangeable and often appear as broad singlets. Their chemical shifts can be highly dependent on the solvent, concentration, and temperature. The presence of the acidic hydrochloride causes the amine protons to be significantly deshielded.

Detailed findings for the structural confirmation of the 2-(aminomethyl)phenol core are presented below.

Interactive Data Table: Typical ¹H NMR Spectral Data for the 2-(Aminomethyl)phenol Moiety

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Aromatic (Ar-H) | 6.80 - 7.30 | Multiplet (m) | Four protons on the benzene ring, exhibiting complex splitting patterns due to their positions relative to the two substituents. |

| Methylene (-CH₂-) | ~4.00 | Singlet (s) | Two protons of the aminomethyl group. The signal is shifted downfield due to the adjacent ammonium group. |

| Amine (-NH₃⁺) | Variable (Broad) | Singlet (br s) | Three protons on the nitrogen atom, protonated by HCl. The signal is typically broad due to quadrupole effects and chemical exchange. |

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. researchgate.net The spectrum for 2-(Aminomethyl)phenol HCl shows signals for each unique carbon atom. Due to the substitution pattern, the benzene ring displays six distinct signals: four for the proton-bearing (methine) carbons and two for the carbons bearing the hydroxyl and aminomethyl substituents (quaternary carbons).

The carbon attached to the hydroxyl group (C-OH) is significantly deshielded and appears far downfield, typically around 155-160 ppm. rsc.org The carbon bearing the aminomethyl group (C-CH₂) also appears as a quaternary signal. The four aromatic methine carbons are found in the typical aromatic region of 115-130 ppm. The methylene carbon (-CH₂) signal appears in the aliphatic region, generally between 40 and 45 ppm. rsc.org

Interactive Data Table: Typical ¹³C NMR Spectral Data for the 2-(Aminomethyl)phenol Moiety

| Carbon Atom | Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C-OH | 155 - 160 | Quaternary carbon attached to the hydroxyl group. Its chemical shift is characteristic of phenolic carbons. rsc.org |

| C-CH₂ | ~122 | Quaternary carbon attached to the aminomethyl group. |

| Aromatic C-H | 116 - 130 | Four distinct signals for the aromatic methine carbons. rsc.org |

Proton Nuclear Magnetic Resonance (1H NMR) Applications

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including FTIR and Raman, are instrumental in identifying the functional groups present in a molecule by measuring the vibrations of its chemical bonds.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the characteristic functional groups within this compound. researchgate.net The spectrum is marked by several key absorption bands. A very broad and strong band in the 3500-3300 cm⁻¹ region is characteristic of the O-H stretching vibration of the phenol (B47542) group, with its breadth resulting from hydrogen bonding. libretexts.org

The presence of the ammonium hydrochloride salt is confirmed by a broad absorption in the 3200-2800 cm⁻¹ range, which corresponds to the N-H stretching vibrations of the -NH₃⁺ group. rjpn.org Aromatic C-H stretching vibrations typically appear as weaker bands just above 3000 cm⁻¹. The spectrum also shows characteristic C=C stretching vibrations for the aromatic ring in the 1600-1500 cm⁻¹ region. A strong C-O stretching band for the phenol is observed around 1250 cm⁻¹. libretexts.org

Interactive Data Table: Key FTIR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|---|

| Phenolic O-H | 3500 - 3300 | Strong, Broad | Stretching (H-bonded) libretexts.org |

| Ammonium N-H | 3200 - 2800 | Medium, Broad | Stretching rjpn.org |

| Aromatic C-H | 3100 - 3000 | Medium to Weak | Stretching |

| Aromatic C=C | 1600 - 1500 | Medium to Strong | Ring Stretching libretexts.org |

Interactive Data Table: Prominent Raman Shifts for this compound

| Functional Group / Moiety | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|---|

| Aromatic C=C | ~1600 | Strong | Ring Breathing/Stretching |

| Aromatic C-H | ~3060 | Medium | Stretching |

Fourier Transform Infrared (FTIR) Spectroscopy

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For this compound, mass analysis is typically performed on the free base, 2-(aminomethyl)phenol, which has a monoisotopic mass of approximately 123.15 g/mol . The hydrochloride salt itself is not typically observed directly, as the HCl is lost during volatilization and ionization.

Upon ionization, usually via electron impact (EI), the molecule forms a molecular ion (M⁺•) at a mass-to-charge ratio (m/z) of 123. This molecular ion can then undergo fragmentation. A primary and highly characteristic fragmentation pathway for this molecule is alpha-cleavage, where the bond between the aromatic ring and the aminomethyl group breaks. libretexts.org This leads to the loss of a •CH₂NH₂ radical (mass 30), resulting in a prominent peak at m/z 93. Another fragmentation pattern common to phenols is the loss of a neutral carbon monoxide (CO) molecule (mass 28) from the ring structure, which would yield a fragment at m/z 95. libretexts.org

Interactive Data Table: Expected Mass Spectrometry Fragmentation for 2-(Aminomethyl)phenol

| m/z Value | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 123 | [C₇H₉NO]⁺• | Molecular Ion (M⁺•) |

| 95 | [C₆H₇O]⁺ | M⁺• - CO libretexts.org |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides a quantitative measure of the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements, which are then compared against theoretically calculated values derived from the compound's molecular formula. This comparison is crucial for verifying the stoichiometry and purity of a newly synthesized or isolated compound.

For 2-(Aminomethyl)phenol hydrochloride, the molecular formula is C₇H₁₀ClNO. Based on this formula, the theoretical elemental composition can be calculated. The verification process involves comparing these theoretical percentages with the experimental values obtained from an elemental analyzer. A close correlation between the found and calculated values confirms that the compound has the expected atomic composition.

In research concerning related compounds, such as the synthesis of 2-(aminomethyl)phenol derivatives from benzoxazines via HCl hydrolysis, elemental analysis has been employed to strongly support the successful isolation and structural integrity of the hydrolyzed intermediates. researchgate.netsemanticscholar.org

Table 1: Theoretical Elemental Composition of this compound (C₇H₁₀ClNO)

| Element | Symbol | Atomic Mass ( g/mol ) | Moles in Formula | Mass in Formula (g) | Mass Percent (%) |

| Carbon | C | 12.011 | 7 | 84.077 | 52.68% |

| Hydrogen | H | 1.008 | 10 | 10.080 | 6.32% |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 22.22% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 8.78% |

| Oxygen | O | 15.999 | 1 | 15.999 | 10.03% |

| Total | 159.616 | 100.00% |

Note: The "Found %" column would be populated with data from experimental analysis to verify the compound's stoichiometry.

X-ray Crystallography for Solid-State Structural Determination

A review of crystallographic databases did not yield a specific entry for the single-crystal structure of this compound. However, the structures of closely related aminomethylphenol derivatives have been reported, offering insight into the type of structural features that can be determined. For instance, the crystal structure of 2-[(Adamantan-1-yl)aminomethyl]-4-chlorophenol hemihydrate has been resolved. iucr.org In this related molecule, an intramolecular hydrogen bond between the phenolic hydroxyl group and the amino nitrogen atom was identified, which stabilizes the molecular conformation. iucr.org The analysis also revealed how the individual molecules, along with solvent water molecules, pack together in the crystal lattice, forming chains through intermolecular hydrogen bonds. iucr.org

This level of detail is fundamental for understanding structure-property relationships and intermolecular interactions in the solid state.

Table 2: Representative Crystal Data for a Related Aminomethylphenol Derivative (Data for 2-[(Adamantan-1-yl)aminomethyl]-4-chlorophenol hemihydrate) iucr.org

| Parameter | Value |

| Molecular Formula | C₁₇H₂₂ClNO·0.5H₂O |

| Molecular Weight (Mᵣ) | 300.82 |

| Crystal System | Monoclinic |

| Space Group | C 2/c |

| a (Å) | 25.469 (16) |

| b (Å) | 6.365 (4) |

| c (Å) | 18.306 (11) |

| β (°) | 91.815 (12) |

| Volume (ų) | 2966 (3) |

| Z | 8 |

Coordination Chemistry and Ligand Applications of 2 Aminomethyl Phenol

2-(Aminomethyl)phenol (B125469) as a Chelating Ligand

2-(Aminomethyl)phenol and its derivatives are versatile chelating ligands in coordination chemistry. The presence of both a phenolic hydroxyl group and an aminomethyl group allows for the formation of stable chelate rings with a variety of metal ions. These ligands typically act as bidentate or tridentate coordinators, bonding through the phenolic oxygen and the amino nitrogen, and in some modified versions, additional donor atoms. The deprotonation of the phenolic group upon complexation is a common feature, leading to the formation of neutral or charged complexes depending on the metal ion's oxidation state and the presence of other ligands.

Chelation of Transition Metal Ions (e.g., Cu(II), Fe(III), Cr(III), Ni(II), Zn(II), Cd(II), Pb(II), Pd(II), Pt(IV))

2-(Aminomethyl)phenol and its derivatives form stable complexes with a wide range of transition metal ions. The stability and structure of these complexes are influenced by the nature of the metal ion, the solvent system, and the specific substituents on the ligand.

Cu(II): Copper(II) complexes with 2-(aminomethyl)phenol-based ligands have been extensively studied. These complexes often exhibit square planar or distorted square pyramidal geometries. For instance, dinuclear copper(II) complexes have been synthesized where the phenolate (B1203915) oxygen acts as a bridging ligand between two copper centers. rsc.org The coordination environment around the Cu(II) ion can be fine-tuned by introducing different substituents on the phenol (B47542) ring or by using ancillary ligands. rsc.orgacs.org

Fe(III): Iron(III) complexes with Schiff base derivatives of 2-aminophenol (B121084) have been synthesized and characterized. These complexes often exhibit octahedral geometry. mdpi.com

Cr(III): Chromium(III) complexes with ligands derived from 2-aminophenol have been reported to possess octahedral geometry. mdpi.comutq.edu.iq Spectroscopic studies, including UV-Vis and EPR, have been employed to understand the electronic properties and the covalent character of the Cr-N bonds in such complexes. cardiff.ac.uk

Ni(II): Nickel(II) complexes with 2-(aminomethyl)phenol-type ligands can adopt various geometries, including square planar and octahedral, depending on the ligand structure and reaction conditions. mdpi.comresearchgate.net For example, Schiff base ligands derived from 2-aminophenol can form octahedral Ni(II) complexes. researchgate.net

Zn(II): Zinc(II) complexes with 2-(aminomethyl)phenol-based ligands are often tetrahedral. researchgate.netbioline.org.br The fluorescence properties of some of these ligands are enhanced upon coordination with Zn(II), making them potential fluorescent sensors.

Cd(II): Cadmium(II) has been shown to form complexes with polyamino-phenolic ligands derived from 2-aminophenol. researchgate.net Studies have reported the formation of both mononuclear and dinuclear Cd(II) complexes, where the phenolate oxygen can bridge two metal centers. researchgate.net

Pb(II): The coordination of Pb(II) with ligands containing the 2-(aminomethyl)phenol moiety has been investigated, revealing the formation of mononuclear species in aqueous solutions. researchgate.net

Pd(II) and Pt(IV): Palladium(II) and Platinum(IV) complexes with azo ligands derived from aminophenol have been synthesized and characterized. The stoichiometry of these complexes can vary, with both 1:1 and 1:2 metal-to-ligand ratios being observed. uobaghdad.edu.iq

A summary of the coordination of various metal ions with 2-(aminomethyl)phenol and its derivatives is presented in the table below.

| Metal Ion | Typical Geometry | Stoichiometry (Metal:Ligand) | Reference(s) |

| Cu(II) | Square Planar, Distorted Square Pyramidal | 1:1, 2:1, 2:2 | rsc.orgacs.org |

| Fe(III) | Octahedral | 1:2 | mdpi.com |

| Cr(III) | Octahedral | 1:2 | mdpi.comutq.edu.iq |

| Ni(II) | Square Planar, Octahedral | 1:1, 1:2 | mdpi.comresearchgate.net |

| Zn(II) | Tetrahedral | 1:2 | researchgate.netbioline.org.br |

| Cd(II) | Dinuclear Bridged | 2:2 | researchgate.net |

| Pb(II) | Mononuclear | 1:1 | researchgate.net |

| Pd(II) | - | 1:2 | uobaghdad.edu.iq |

| Pt(IV) | - | 1:2 | uobaghdad.edu.iq |

Rational Design Principles for Ligand Modification

The rational design of 2-(aminomethyl)phenol-based ligands allows for the fine-tuning of their coordination properties and the functionalities of their metal complexes. Key design principles include:

Incorporation of Additional Donor Groups: The introduction of additional coordinating groups, such as pyridyl or other amino moieties, can increase the denticity of the ligand. This can lead to the formation of more stable complexes and can influence the resulting geometry. For example, incorporating pyridylmethyl groups on the amino nitrogen creates a tetradentate ligand capable of forming distorted square planar complexes with Cu(II). nih.gov

Steric Hindrance: The introduction of bulky substituents on the ligand framework can control the coordination number and geometry of the metal complex. Steric constraints can force unusual coordination geometries, such as an axial coordination of the phenolate in some Cu(II) complexes. acs.org

Electronic Effects: Modifying the electronic properties of the ligand by introducing electron-donating or electron-withdrawing groups on the phenol ring can influence the redox potential of the metal center in the resulting complex. For instance, the redox potentials of dimanganese complexes were controlled by changing the p-substituents on the phenol-based dinucleating ligand. eurjchem.com

Tail Approach for Selectivity: A "tail approach" can be employed to enhance the selectivity of the ligand for a specific metal ion or to introduce additional functionalities. This involves attaching specific chemical groups ("tails") to the ligand scaffold to interact with the environment around the metal binding site. This strategy has been used to improve the selectivity of inhibitors for certain enzyme isoforms. unifi.it

Halogen Bonding: The strategic incorporation of halogen atoms into the ligand structure can introduce halogen bonding as an additional non-covalent interaction to enhance binding affinity and specificity. acs.org

Synthesis and Characterization of Metal Complexes Derived from 2-(Aminomethyl)phenol Ligands

The synthesis of metal complexes with 2-(aminomethyl)phenol-based ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

Spectroscopic Analysis of Metal-Ligand Interactions (e.g., UV-Vis, EPR, Fluorescence Quenching)

Spectroscopic methods are crucial for elucidating the nature of metal-ligand interactions in these complexes.

UV-Vis Spectroscopy: Electronic absorption spectroscopy is used to study the d-d transitions of the metal ions and the charge transfer bands between the metal and the ligand. These spectra can provide information about the coordination geometry of the metal ion. For example, the electronic spectra of Ni(II) complexes can suggest an octahedral geometry based on the observed transitions. researchgate.net The interaction between metal complexes and other molecules, such as DNA, can also be monitored by changes in the UV-Vis absorption spectra. acs.org

EPR Spectroscopy: Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying paramagnetic metal complexes, particularly those of Cu(II) and Cr(III). EPR spectra provide information about the electronic ground state, the geometry around the metal ion, and the covalency of the metal-ligand bonds. acs.orgmdpi.com For Cu(II) complexes, the g-tensor values can help to determine whether the unpaired electron resides in the d(x²-y²) or d(z²) orbital, which is indicative of the coordination geometry. acs.org

Fluorescence Spectroscopy: Some 2-(aminomethyl)phenol-based ligands and their complexes exhibit fluorescence. The fluorescence properties can be modulated by the coordination of a metal ion, leading to either enhancement or quenching of the emission. This phenomenon can be exploited for the development of fluorescent sensors for metal ions. mdpi.com The interaction of these complexes with biological macromolecules can also be studied using fluorescence quenching experiments. acs.org

A summary of spectroscopic data for selected complexes is provided below.

| Complex Type | Spectroscopic Technique | Key Findings | Reference(s) |

| Ni(II) Schiff Base | UV-Vis | Bands at 501 and 710 nm suggest octahedral geometry. | researchgate.net |

| Cu(II) Schiff Base | EPR | g∥ > g⊥ > 2.0023 indicates the unpaired electron is in the d(x²-y²) orbital. | acs.org |

| Cu(II) Dinuclear | Fluorescence | Complexes and their thin layers exhibit fluorescence. | mdpi.com |

| Cr(III) Polypyridyl | UV-Vis, EPR | Correlation between geometry and emission maxima. | cardiff.ac.uk |

Molecular Geometry and Structural Diversity of Complexes

The molecular geometry of metal complexes derived from 2-(aminomethyl)phenol ligands is diverse and is primarily determined by the coordination preferences of the metal ion and the steric and electronic properties of the ligand. X-ray crystallography is the definitive method for determining the precise molecular structure of these complexes in the solid state.

Mononuclear Complexes: Many 2-(aminomethyl)phenol-based ligands form mononuclear complexes with transition metals. The coordination geometry can range from tetrahedral for Zn(II) and some Ni(II) complexes to square planar for other Ni(II) and Cu(II) complexes, and octahedral for Cr(III) and Fe(III) complexes. mdpi.comutq.edu.iqresearchgate.netresearchgate.net

Dinuclear Complexes: The phenolate oxygen of the 2-(aminomethyl)phenol moiety has a propensity to act as a bridging ligand, leading to the formation of dinuclear or polynuclear complexes. rsc.org In these structures, two metal centers are held in close proximity by two or more bridging ligands. The magnetic and electronic properties of these dinuclear complexes are often of interest due to the potential for metal-metal interactions.

Structural Isomerism: The flexibility of some ligands can lead to the formation of different structural isomers. For example, Schiff base ligands can exist in different tautomeric forms, and their complexes can exhibit different coordination modes.

The table below summarizes the structural features of some representative complexes.

| Complex | Metal Ion(s) | Coordination Geometry | Key Structural Feature | Reference(s) |

| [Cu(bpnp)(SCN)]·NH4SCN | Cu(II) | Distorted Square Pyramidal | Axial coordination of phenolate. | acs.org |

| Cu2(μ-LCl-O)(μ-OH)2 | Cu(II) | Penta-coordinated | Dinuclear complex with bridging phenolate and hydroxide (B78521). | rsc.org |

| [Ni(H-2L)·2n-BuOH] | Ni(II) | - | Diphenoxo-bridged structure. | acs.org |

| Cr(III) Schiff Base Complex | Cr(III) | Octahedral | - | utq.edu.iq |

Catalytic Applications in Organic Transformations

Role as Ligands in Homogeneous Catalysis

The bifunctional nature of 2-(Aminomethyl)phenol (B125469) and its derivatives makes them effective N^O bidentate donor ligands for transition metal complexes. These ligands are instrumental in the field of homogeneous catalysis, particularly in reactions involving ethylene (B1197577) transformation.

Nickel(II) complexes featuring aminophenol-type ligands have been actively investigated as catalysts for ethylene oligomerization. The structure of the ligand plays a critical role in determining the catalyst's activity and the selectivity of the products, which are typically butenes, hexenes, and other short-chain alpha-olefins.

Research into N^O bidentate donor ligands, such as derivatives of 2-(aminomethyl)phenol, has demonstrated their effectiveness in forming active catalysts for ethylene oligomerization upon activation with a co-catalyst like ethylaluminium dichloride (EtAlCl₂). researchgate.net For instance, nickel(II) complexes anchored on amino/imino phenol (B47542) ligands have shown that the ligand's structure directly impacts catalytic activity and stability. researchgate.net Studies using ligands like 2-(((2-(diethylamino)ethyl)amino)methyl)-phenol (L1) and 2-(((2-mercaptoethyl)amino)methyl)phenol (L2) have yielded catalysts that produce butenes and hexenes as major products. researchgate.net Depending on the specific complex structure and reaction conditions, high catalytic activities have been achieved, with some systems producing exclusively butenes. researchgate.net

The broader context of ligand design for this purpose includes the use of N,N′-Bis(2,6-R-phenyl)-2,6-pyridinedicarboxamides, which form tridentate (O^N^O) coordinated nickel complexes. rsc.org When activated with diethylaluminum chloride (Et₂AlCl), these complexes exhibit high catalytic activity (up to 7.55 × 10⁵ g mol⁻¹ (Ni) h⁻¹ atm⁻¹) and show good selectivity for producing α-C₄ olefins. rsc.org These findings underscore the principle that modifying the electronic and steric properties of the ligand framework is a key strategy for optimizing catalyst performance in ethylene oligomerization.

| Ligand Type | Co-catalyst | Max. Catalytic Activity | Primary Products | Reference |

|---|---|---|---|---|

| Amino/imino phenol bidentate N^O donor ligands | EtAlCl₂ | Up to 11,830 kg mol⁻¹ h⁻¹ | Butenes (20%–100%), Hexenes (31%–80%) | researchgate.net |

| N,N′-Bis(2,6-R-phenyl)-2,6-pyridinedicarboxamide | Et₂AlCl | Up to 7.55 × 10⁵ g mol⁻¹ (Ni) h⁻¹ atm⁻¹ | α-C₄ | rsc.org |

Applications in General Organic Reactions

Beyond its role in coordination chemistry, the 2-(aminomethyl)phenol scaffold is central to several important organic reactions, either as a product of a catalyzed reaction or as a structural motif that influences reaction outcomes.

The 2-(aminomethyl)phenol framework is a common product of the Petasis Borono-Mannich (PBM) reaction, a powerful multicomponent reaction that couples a carbonyl, an amine, and a boronic acid to form substituted amines. researchgate.netmdpi.com Specifically, the synthesis of aminomethylphenol derivatives is often achieved by reacting a salicylaldehyde (B1680747), a secondary amine, and a boronic acid. researchgate.netias.ac.in

This reaction can proceed efficiently with or without a catalyst. mdpi.com For example, a catalyst-free Petasis reaction has been reported for the synthesis of various substituted aminomethyl phenol derivatives, carried out in cyclopentyl methyl ether at 80 °C. researchgate.netmdpi.com In other instances, catalytic systems are employed to enhance reaction efficiency and yield. A notable example is the use of magnetic Fe₃O₄ nanoparticles as a reusable catalyst for the one-pot synthesis of a library of aminomethylphenol derivatives from salicylaldehydes, secondary amines, and phenyl boronic acids. ias.ac.in This method is valued for its mild conditions, high yields, and the simple magnetic recovery of the catalyst. ias.ac.in

| Carbonyl Component | Amine Component | Boronic Acid Component | Catalyst/Conditions | Key Feature | Reference |

|---|---|---|---|---|---|

| Substituted Salicylaldehydes | Secondary Amines | Variety of Boronic Acids | Catalyst-free, Cyclopentyl methyl ether (CPME), 80 °C | Forms aminomethylphenol scaffold directly. | researchgate.netmdpi.com |

| Salicylaldehydes | Secondary Amines | Phenyl Boronic Acids | Nano Fe₃O₄, 1,4-dioxane, Room Temp | Reusable magnetic nanoparticle catalyst. | ias.ac.in |

The inherent chemical properties of the 2-(aminomethyl)phenol structure, particularly the phenol functional group, can significantly influence the pathways of complex reactions. The phenol ring is susceptible to oxidation and can direct the course of a reaction by stabilizing intermediates.

In aqueous-phase oxidation reactions, for instance, the reaction mechanism is heavily dependent on the oxidant. copernicus.org The reaction of phenols with hydroxyl radicals (•OH) is likely to proceed via OH addition to the aromatic ring. copernicus.org In contrast, reactions mediated by triplet excited states (³C*) typically occur through H-atom abstraction or electron transfer, which generates a phenoxy radical. copernicus.org This phenoxy radical is a key intermediate that can undergo further reactions, such as cyclization or cleavage of the aromatic ring, leading to a variety of products. copernicus.org

Furthermore, the electronic properties of the phenol ring can be modulated by substituents, which in turn alters its reactivity and influence on reaction pathways. The introduction of fluorine atoms to a phenol ring, for example, lowers its pKa, which can favor a zwitterionic form at a specific pH and allow it to act as a competitive inhibitor in enzymatic systems. tandfonline.com This demonstrates how the core phenolic structure can be tuned to direct its interactions within complex biological or chemical systems. The phenol moiety's ability to participate in radical-mediated transformations, such as the conversion of phenols to anilines, further highlights its role in directing reactions through the formation of stabilized radical intermediates. researchgate.net

Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies (e.g., Density Functional Theory (DFT))

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in understanding the properties of 2-(aminomethyl)phenol (B125469) and its derivatives. These computational methods provide insights into the electronic structure and reactivity of these molecules.

Elucidation of Electronic Structure and Reactivity

DFT calculations are a powerful tool for elucidating the relationship between the molecular structure of a compound and its chemical reactivity. rsc.org By optimizing the geometry of molecules like 2-(aminomethyl)phenol and its derivatives using methods such as B3LYP with a 6-31G(d,p) basis set, researchers can analyze various quantum chemical parameters. rsc.orgrjpn.org

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rjpn.orgworldwidejournals.com The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting tendency. rjpn.org The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of molecular stability and reactivity; a smaller gap generally suggests higher reactivity. rjpn.org

For instance, studies on phenolic derivatives have shown that the introduction of different substituent groups, such as amino or nitro groups, significantly alters the electron density distribution and, consequently, the reactivity. rjpn.org The amino group in 2-aminophenol (B121084), a related compound, makes it more reactive compared to phenol (B47542) and 2-nitrophenol. rjpn.org This increased reactivity is reflected in a smaller HOMO-LUMO gap. rjpn.org

Furthermore, DFT can be used to calculate other reactivity descriptors like electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). rjpn.orgscirp.org These parameters provide a quantitative measure of a molecule's tendency to attract electrons and its resistance to deformation of its electron cloud, offering a deeper understanding of its chemical behavior. rjpn.orgrsc.org Mulliken charge distribution analysis can also identify the reactive sites within the molecule by showing the electronic charge distribution. worldwidejournals.comwu.ac.th

Prediction and Correlation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT calculations, often combined with the Gauge-Including Atomic Orbital (GIAO) method, are widely used for the prediction of NMR chemical shifts. modgraph.co.uknih.gov While traditionally less accurate for hydrogen-bonded systems, advancements in computational methods have improved their predictive power. modgraph.co.uk For instance, DFT calculations at the B3LYP/6-31G(d) level have been used to generate 3D structures and calculate shielding tensors for predicting ¹H and ¹³C chemical shifts. nih.gov

The accuracy of these predictions can be further enhanced through machine learning protocols that use DFT-calculated data as a training set and then apply transfer learning with experimental data. rsc.orgmdpi.com This approach has been shown to predict ¹³C chemical shifts with an accuracy comparable to high-level DFT functionals but in a fraction of the time. rsc.org The correlation between calculated and experimental spectroscopic data, such as IR and Raman frequencies, also serves to validate the optimized molecular geometry and electronic structure obtained from DFT. wu.ac.th

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful computational techniques that provide a microscopic view of molecular interactions, offering valuable insights into various chemical and biological processes.

Mechanistic Insights into Corrosion Inhibition

Molecular dynamics (MD) and Monte Carlo simulations are extensively used to study the adsorption of corrosion inhibitors on metal surfaces. rsc.orgacs.org These simulations help to understand the orientation and interaction of inhibitor molecules with the metal surface in the presence of a corrosive medium. rsc.org For example, MD simulations have shown that derivatives of 2-(aminomethyl)phenol adsorb on an Fe (110) surface in a flat or parallel orientation, which is considered an effective configuration for corrosion inhibition as it covers a larger surface area. rsc.orgmdpi.com

The simulations can be performed in a simulation box containing the inhibitor molecules, water, and corrosive species like HCl, using force fields such as COMPASS to describe the intermolecular and intramolecular interactions. rsc.orgmdpi.com The results of these simulations, including adsorption energies, provide a theoretical basis for the experimentally observed inhibition efficiencies. rsc.orgmdpi.com These computational approaches are seen as a time-saving and environmentally friendly way to screen potential corrosion inhibitors before their synthesis and experimental testing. researchgate.net

Characterization of Metal-Ligand Binding Modes and Energetics

Computational methods are also employed to characterize the binding of ligands like 2-(aminomethyl)phenol and its derivatives to metal ions. The geometry of metal complexes can be optimized using DFT to understand the coordination environment around the metal center. ajgreenchem.com These calculations can predict bond lengths and angles, which can be compared with experimental data from techniques like X-ray crystallography. worldwidejournals.comajgreenchem.com

The study of metal-ligand interactions is crucial in coordination chemistry and has applications in areas like catalysis and the development of new materials. squ.edu.omresearchgate.net For example, understanding the binding of dioxygen to cobalt(II) complexes can provide insights into the design of oxygen carriers and oxidation catalysts. squ.edu.om The energetics of metal-ligand binding can also be investigated to determine the stability of the resulting complexes. mdpi.com

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and intermolecular interactions of 2-(aminomethyl)phenol and its derivatives play a significant role in their physical and chemical properties. Computational studies can provide detailed information about the conformational preferences and the nature of non-covalent interactions.

In the solid state, intermolecular hydrogen bonds are often a dominant feature. For example, in 2-(anilinomethyl)phenol, intermolecular O—H⋯N hydrogen bonds lead to the formation of centrosymmetric dimers. researchgate.net These dimers are further connected by N—H⋯O hydrogen bonds, creating a more extensive network. researchgate.net The analysis of crystal packing can also reveal other weak interactions, such as C—H⋯π and π–π stacking, which contribute to the stability of the crystal structure. researchgate.netresearchgate.netmdpi.com

Applications As a Building Block in Advanced Organic Synthesis

Synthesis of Pharmaceutical and Agrochemical Intermediates

2-(Aminomethyl)phenol (B125469) and its hydrochloride salt are recognized as valuable intermediates in the synthesis of organic and pharmaceutical compounds. The molecule's structure is a key component in the creation of more complex, biologically active molecules. For instance, various fused-ring analogues of 2-(aminomethyl)phenol have been synthesized and evaluated for their potential saluretic and diuretic effects, highlighting its utility in medicinal chemistry research. nih.gov

The compound serves as a precursor for a range of pharmaceutical agents. For example, derivatives like 4-(Aminomethyl)-2-methoxyphenol hydrochloride (Vanillylamine hydrochloride) are key precursors in the synthesis of β-adrenergic agonists and vasodilators. nbinno.com Furthermore, related structures such as (2R)-2-Amino-2-(4-bromophenyl)ethan-1-ol HCl are used as intermediates in the production of a variety of pharmaceuticals, including antihistamines, antihypertensives, and anti-inflammatory drugs. finechemical.net The process for preparing aminomethyl-phenols often involves the catalytic hydrogenation of a corresponding nitro-phenol derivative in an acid medium. google.com

Examples of Pharmaceutical Intermediates Derived from Aminomethyl Phenol (B47542) Structures

| Intermediate Name | CAS Number | Application/Significance | Reference |

|---|---|---|---|

| 4-(Aminomethyl)-2-methoxyphenol hydrochloride | 7149-10-2 | Precursor for β-adrenergic agonists and vasodilators. | nbinno.com |

| (2R)-2-Amino-2-(4-bromophenyl)ethan-1-ol HCl | 1916569-82-8 | Intermediate for antihistamines, antihypertensives, anti-inflammatory drugs. | finechemical.net |

| 2-(Aminomethyl)-4-chloro-1-naphthalenol hydrochloride | N/A | Analogue with high saluretic and diuretic activity. | nih.gov |

| 4-Amino-6-methoxy-2-methyl-phenol hydrochloride | N/A | Synthesized via a process involving catalytic hydrogenation of a nitrophenol intermediate. | google.com |

Functionalization and Derivatization for Advanced Materials

The inherent reactivity of 2-(aminomethyl)phenol allows it to be a crucial building block for creating more complex molecules for materials science. Its amino and hydroxyl groups provide sites for diverse functionalization, enabling its incorporation into larger molecular architectures and the synthesis of novel materials. This functionalization is key to developing materials with enhanced thermal stability, mechanical strength, and specific chemical properties.

2-(Aminomethyl)phenol derivatives are utilized in the production of polymers and resins. The compound's structure can be incorporated into polymer matrices to improve their mechanical properties and thermal stability. Aminomethyl resins, derived from precursors like chloromethylpolystyrene, are a class of functional polymers where the aminomethyl group provides a reactive site for further chemical modification or for specific interactions within the polymer network. soton.ac.uk The properties of these resins, such as their reaction kinetics and swelling behavior, are influenced by the degree of crosslinking and the manufacturing process. soton.ac.uk

In the context of epoxy resins, amine-phenol mixtures can act as curing agents. google.com While not a direct application of 2-(aminomethyl)phenol hcl itself, the fundamental chemistry involves the reaction between amine groups and the epoxy resin, a reaction pathway available to 2-(aminomethyl)phenol. This highlights the potential of aminophenolic structures to participate in the crosslinking reactions that form stable, three-dimensional polymer networks. google.com

A significant application of 2-(aminomethyl)phenol is in the synthesis of advanced thermosetting polymers, particularly polybenzoxazines. researchgate.net Polybenzoxazines are a class of high-performance phenolic-type thermosets known for their excellent thermal stability, mechanical properties, and molecular design flexibility. researchgate.net

Recent research has demonstrated a versatile method for synthesizing 2-substituted 1,3-benzoxazines using 2-(aminomethyl)phenol derivatives as key intermediates. researchgate.netconicet.gov.arnih.gov This process involves the HCl-mediated hydrolysis (ring-opening) of readily available, conventional benzoxazine (B1645224) monomers. researchgate.netconicet.gov.arnih.govresearchgate.netmdpi.com This hydrolysis successfully yields stable 2-(aminomethyl)phenolic intermediates, which can then be reacted with various aldehydes to form novel benzoxazine monomers with different functional groups at the 2-position of the oxazine (B8389632) ring. researchgate.netconicet.gov.arnih.gov These newly synthesized monomers can undergo ring-opening polymerization upon heating to form high-performance polybenzoxazine thermosets. researchgate.net This approach simplifies the synthesis of functionally diverse benzoxazines, which are precursors to materials used in demanding applications like aerospace components. conicet.gov.arresearchgate.net

Research Findings on 2-(Aminomethyl)phenol in Benzoxazine Synthesis

| Research Focus | Key Finding | Methodology | Resulting Material | Reference |

|---|---|---|---|---|

| Versatile Benzoxazine Synthesis | 2-(aminomethyl)phenol derivatives are stable intermediates for novel benzoxazine synthesis. | HCl hydrolysis of typical benzoxazine monomers (e.g., PH-a, BA-a) to generate the aminomethyl phenol intermediate. | 2-substituted 1,3-benzoxazines. | researchgate.netconicet.gov.arnih.gov |

| Intermediate Formation | The formation of 2-(aminomethyl)phenol derivatives is a critical step for obtaining 2-substituted 1,3-benzoxazines. | Analysis of the synthesis process confirmed the role of the aminomethyl phenol intermediate. | Functionalized benzoxazine monomers. | mdpi.com |

| Polymerization of Novel Monomers | First observation of polymerization of oxazine ring-substituted benzoxazines synthesized from a 2-hydroxy-N-phenylbenzylamine structure. | Differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and Fourier transform infrared spectroscopy (FT-IR). | Polybenzoxazines with superior thermal stability. | researchgate.net |